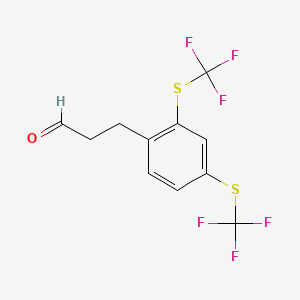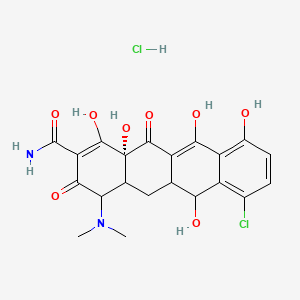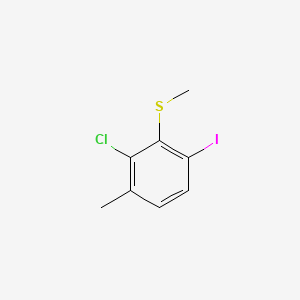
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is a chemical compound with the molecular formula C8H8ClIS and a molecular weight of 298.57 g/mol . This compound is characterized by the presence of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-iodo-3-methylphenol with methylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfane bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The presence of chlorine and iodine atoms enhances the compound’s reactivity and allows it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloro-6-iodo-3-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.
(2-Chloro-6-iodo-3-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.
(2-Chloro-6-iodo-3-methylphenyl)(propyl)sulfane: Contains a propyl group instead of a methyl group.
Uniqueness
(2-Chloro-6-iodo-3-methylphenyl)(methyl)sulfane is unique due to its specific combination of chlorine, iodine, and sulfur atoms attached to a methylphenyl group. This unique structure imparts distinct chemical properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C8H8ClIS |
|---|---|
Poids moléculaire |
298.57 g/mol |
Nom IUPAC |
3-chloro-1-iodo-4-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClIS/c1-5-3-4-6(10)8(11-2)7(5)9/h3-4H,1-2H3 |
Clé InChI |
ZRCRNAXEWVIBLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)I)SC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


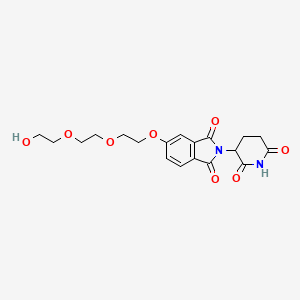
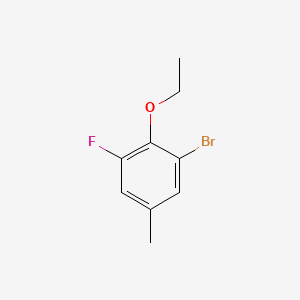

![1-[(2-Fluorophenyl)methyl]-3-pyrrolidin-3-ylurea;hydrochloride](/img/structure/B14776494.png)
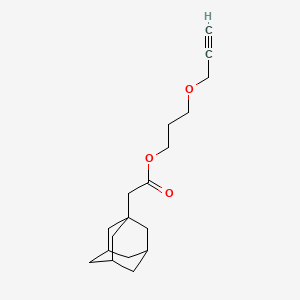
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)
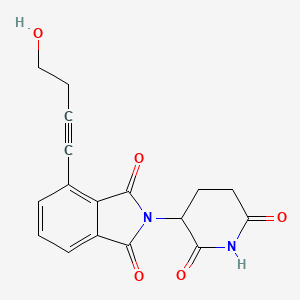
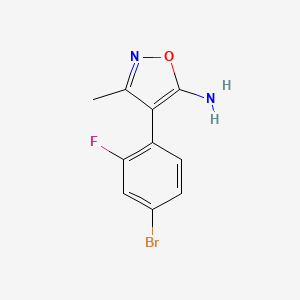
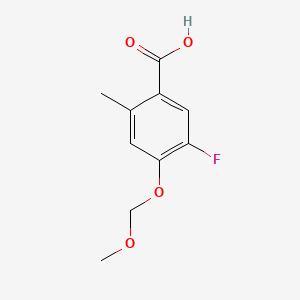
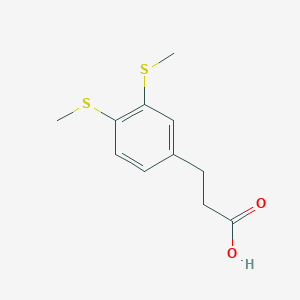
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)
